5-Chloropicolinimidamide Hydrochloride: A Comprehensive Technical Guide for Researchers
5-Chloropicolinimidamide Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties and Synthetic Potential of a Key Heterocyclic Building Block
Introduction
5-Chloropicolinimidamide hydrochloride is a halogenated pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural features—a pyridine ring substituted with a chlorine atom and an imidamide group—position it as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the imidamide moiety offers a key site for further chemical modifications. This technical guide provides a detailed overview of the known physicochemical properties of 5-Chloropicolinimidamide hydrochloride, alongside a discussion of its potential applications and synthetic utility, drawing upon data from available sources and inferences from structurally related compounds.
Chemical Identity and Molecular Structure
At its core, the structure of 5-Chloropicolinimidamide hydrochloride features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at the 5-position with a chlorine atom and at the 2-position with a carboximidamide group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
| Identifier | Value | Source |
| CAS Number | 1179360-48-5 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃ | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| IUPAC Name | 5-chloropyridine-2-carboximidamide;hydrochloride | N/A |
| Synonyms | 5-chloro-2-pyridinecarboximidamide hydrochloride | [2] |
Molecular Structure:
Caption: Chemical structure of 5-Chloropicolinimidamide hydrochloride.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 5-Chloropicolinimidamide hydrochloride are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.
| Property | Value/Information | Source |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Storage | Refrigerator | [2] |
| Solubility | No specific data available. As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. | |
| Melting Point | Not explicitly reported. | |
| pKa | Not explicitly reported. The pyridine nitrogen and the imidamide group are basic and will have associated pKa values. | |
| LogP | Not explicitly reported. The presence of the chlorine atom will increase lipophilicity compared to the unsubstituted parent compound. |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the imidamide group.
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carbon atom attached to the chlorine will show a characteristic chemical shift, and the carbon of the imidamide group will appear in the downfield region.
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the imidamide group, C=N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆ClN₃) and an isotopic pattern characteristic of a molecule containing one chlorine atom.
Stability and Reactivity
As a hydrochloride salt, 5-Chloropicolinimidamide hydrochloride is expected to be a relatively stable solid under standard storage conditions (refrigerated and dry).
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Hydrolytic Stability: The imidamide functional group may be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding picolinamide. The rate of hydrolysis would be dependent on pH and temperature.
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Reactivity: The imidamide group is a versatile functional handle for further chemical transformations. It can participate in reactions such as N-acylation, N-alkylation, and cyclization reactions to form various heterocyclic systems. The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient, making such reactions challenging without strong activation.
Potential Applications in Drug Discovery and Organic Synthesis
Chlorine-containing compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] 5-Chloropicolinimidamide hydrochloride serves as a valuable building block for the synthesis of novel compounds with potential biological activity.
Workflow for Synthetic Elaboration:
Caption: Potential synthetic pathways originating from 5-Chloropicolinimidamide hydrochloride.
The imidamide functionality can be utilized to construct various five- and six-membered heterocyclic rings, which are common motifs in many drug molecules. Furthermore, the chloro-substituted pyridine core is a well-established pharmacophore in numerous bioactive compounds. The combination of these two features in a single molecule makes 5-Chloropicolinimidamide hydrochloride an attractive starting material for generating libraries of diverse compounds for high-throughput screening.
Analytical Methodologies
For the analysis and characterization of 5-Chloropicolinimidamide hydrochloride and its derivatives, standard analytical techniques would be employed.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation. UV detection would be appropriate due to the aromatic nature of the molecule.
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Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt is non-volatile, the free base could potentially be analyzed by GC-MS, possibly after derivatization to improve its thermal stability and chromatographic behavior.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the identity of the compound and any synthesized derivatives.
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Infrared (IR) Spectroscopy: FT-IR is a quick and simple method to confirm the presence of key functional groups.
Safety and Handling
Based on the GHS pictograms provided by suppliers, 5-Chloropicolinimidamide hydrochloride should be handled with care.[2] It is classified as a warning-level hazard and is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Chloropicolinimidamide hydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are sparse in the public domain, its structural features suggest it is a stable, versatile starting material. The presence of both a reactive imidamide group and a modifiable chloro-substituted pyridine ring provides multiple avenues for the synthesis of diverse and complex molecules. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutic agents.
References
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European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). Retrieved from [Link]
